2-Hydroxy-4-isobutoxybenzonitrile
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Overview
Description
2-Hydroxy-4-isobutoxybenzonitrile: is a chemical compound with the following structural formula:
C9H11NO2
It consists of a benzene ring substituted with a hydroxyl group (OH) at the 2-position, an isobutoxy group (CH(CH₃)₂O) at the 4-position, and a nitrile group (CN) at the 1-position. This compound is also known by its CAS number: 1352494-73-5 .
Preparation Methods
Synthetic Routes: The synthesis of 2-Hydroxy-4-isobutoxybenzonitrile involves the reaction between benzaldehyde and hydroxylamine hydrochloride. a novel green synthetic route has been proposed using an ionic liquid as a recycling agent. Specifically, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt ((NH₂OH)₂·[HSO₃⁻b-Py]·HSO₄) serves as an alternative to hydroxylamine hydrochloride. The ionic liquid [HSO₃⁻b-Py]·HSO₄ acts as a co-solvent, catalyst, and phase separator, eliminating the need for metal salt catalysts. Under optimized conditions, the conversion of benzaldehyde to benzonitrile reaches 100% in just 2 hours .
Industrial Production: Industrial-scale production methods for this compound are not widely documented. the green synthetic route mentioned above holds promise for large-scale applications.
Chemical Reactions Analysis
Reactivity: 2-Hydroxy-4-isobutoxybenzonitrile can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed include derivatives of benzonitrile, such as substituted benzoic acids and amines.
Scientific Research Applications
2-Hydroxy-4-isobutoxybenzonitrile finds applications in several fields:
Chemistry: As an intermediate in organic synthesis.
Biology: It may serve as a building block for designing bioactive compounds.
Medicine: Its derivatives could have pharmaceutical applications.
Industry: Used in the production of advanced coatings and other specialty chemicals.
Mechanism of Action
The exact mechanism by which 2-Hydroxy-4-isobutoxybenzonitrile exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and pathways, influencing biological processes.
Comparison with Similar Compounds
While 2-Hydroxy-4-isobutoxybenzonitrile is unique due to its specific substitution pattern, similar compounds include other benzonitrile derivatives and aromatic nitriles.
Properties
IUPAC Name |
2-hydroxy-4-(2-methylpropoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(2)7-14-10-4-3-9(6-12)11(13)5-10/h3-5,8,13H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDXFBUJNNATEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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